Large-Scale Process Yield Improvement: Second-Generation Batch Protocol Delivers 90% Isolated Yield vs. 55% for Initial Plant-Scale Batch
The target compound (designated as vinyl bromide 5) exhibited a significant yield improvement during process optimization. An initial plant-scale batch (17 kg input) delivered only 55% isolated yield due to reagent instability and long addition times [1]. In contrast, the developed second-generation batch process achieved a reproducible 85–90% isolated yield by modifying the addition sequence and temperature profile [1][2]. This represents an absolute yield increase of up to 35 percentage points, which is critical for cost-effective procurement in large-scale synthesis campaigns.
| Evidence Dimension | Isolated yield of ethyl 4-bromocyclohex-3-ene-1-carboxylate (compound 5) |
|---|---|
| Target Compound Data | 85–90% isolated yield |
| Comparator Or Baseline | First-generation batch process: 55% isolated yield (17 kg plant-scale batch) |
| Quantified Difference | Up to 35 absolute percentage points improvement |
| Conditions | Batch process using (PhO)₃P/Br₂-derived reagent; second-generation protocol at −20 to −5°C with modified addition sequence |
Why This Matters
A 35% absolute yield improvement directly reduces raw material costs and waste, making this compound a more economical choice for multi-kilogram procurement.
- [1] Nachiket Likhite, Sivaraj Ramasamy, Shankar Tendulkar, et al. Development of a Safe and Robust Process for the Large-Scale Preparation of a Vinyl Bromide from a Ketone Using a (PhO)₃P/Br₂-Derived Reagent. Org. Process Res. Dev. 2016, 20, 5, 977–981. View Source
- [2] Same as above; Table 1 summarizes yield improvements. View Source
